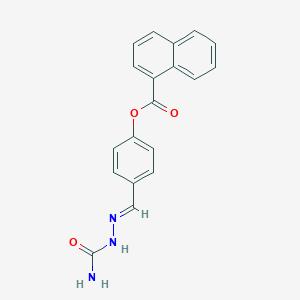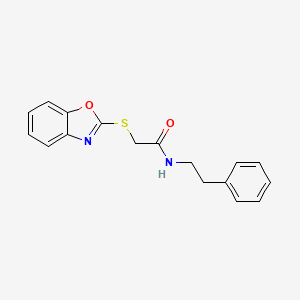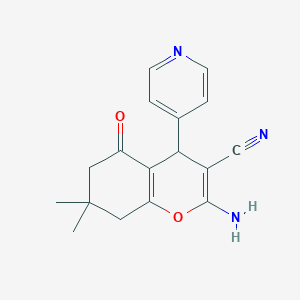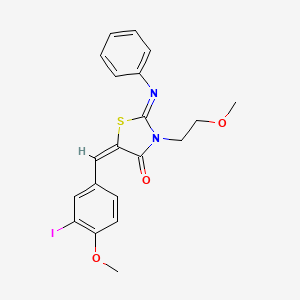
4-((2-(Aminocarbonyl)hydrazono)methyl)phenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(Aminocarbonyl)hydrazono)methyl)phenyl 1-naphthoate: is a chemical compound with the following properties:
Linear Formula: CHNO
CAS Number: 344944-65-6
Molecular Weight: 333.35 g/mol
This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . Unfortunately, analytical data for this specific product is not available, so researchers must confirm its identity and purity independently.
Preparation Methods
Synthetic Routes: The synthetic routes for 4-((2-(Aminocarbonyl)hydrazono)methyl)phenyl 1-naphthoate are not explicitly documented. researchers can explore various methods to synthesize it, considering its structural features.
Industrial Production: Information on industrial-scale production methods is scarce due to the compound’s rarity. Researchers interested in large-scale synthesis would need to develop suitable processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. Researchers can explore standard protocols for similar functional groups.
Major Products: The major products resulting from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry:
- Organic Synthesis : Researchers may use this compound as a building block for more complex molecules.
- Photophysical Studies : Investigating its optical properties and potential applications in materials science.
- Biological Activity : Assessing its effects on biological systems.
- Drug Discovery : Exploring its potential as a lead compound for drug development.
- Materials Science : Investigating its use in coatings, polymers, or other industrial applications.
Mechanism of Action
The exact mechanism by which 4-((2-(Aminocarbonyl)hydrazono)methyl)phenyl 1-naphthoate exerts its effects remains unknown. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While information on similar compounds is limited, researchers can explore related structures such as:
- 4-((2-(Aminocarbonyl)hydrazono)methyl)phenyl 2-thiophenecarboxylate (CAS Number: 880059-91-6)
- 4-((2-(Aminocarbonyl)hydrazono)methyl)phenyl 4-propoxybenzoate (CAS Number: 124017-77-2)
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C19H15N3O3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C19H15N3O3/c20-19(24)22-21-12-13-8-10-15(11-9-13)25-18(23)17-7-3-5-14-4-1-2-6-16(14)17/h1-12H,(H3,20,22,24)/b21-12+ |
InChI Key |
JRVJVZAFRSNHSQ-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B10896590.png)
![5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896591.png)

![(2Z,5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10896603.png)
![5-bromo-N'-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-methoxybenzohydrazide](/img/structure/B10896613.png)

![5-(difluoromethyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896624.png)

![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10896632.png)
![6-Amino-4-{3-[(4-fluorophenoxy)methyl]-2,4,6-trimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10896642.png)
![5-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10896648.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10896657.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B10896669.png)
